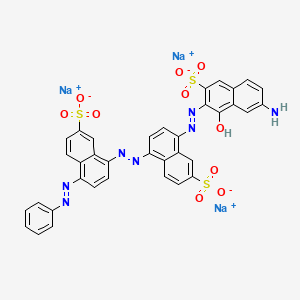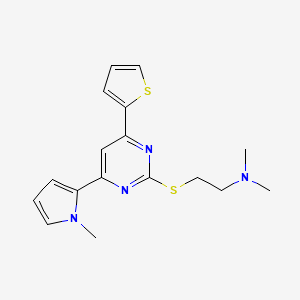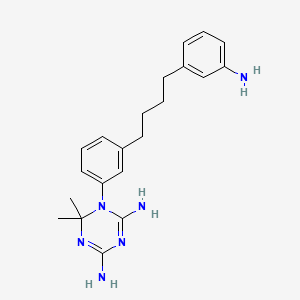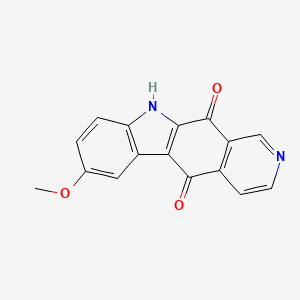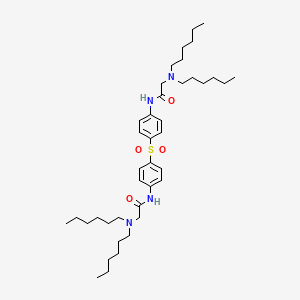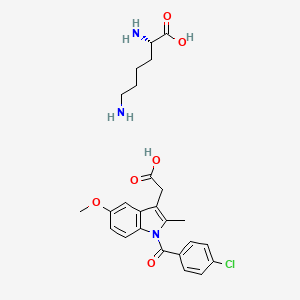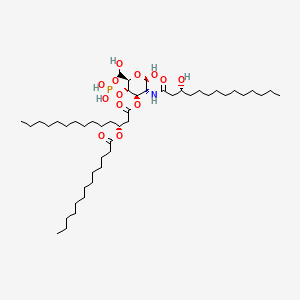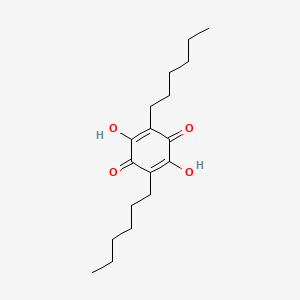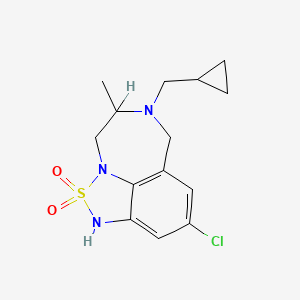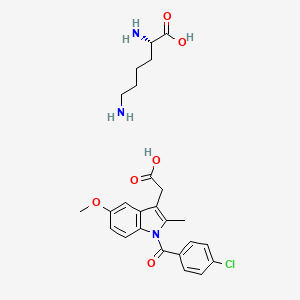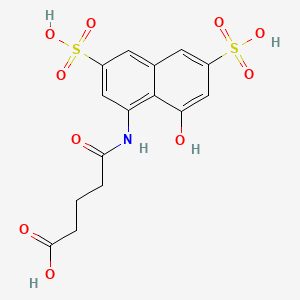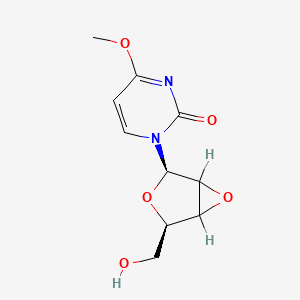
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone typically involves the glycosylation of a pyrimidine base with a suitably protected sugar derivative. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the glycosidic bond. The anhydro sugar derivative is prepared by the selective protection and subsequent elimination of hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, chromatography, and recrystallization to purify the final product.
化学反应分析
Types of Reactions: 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs.
科学研究应用
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents.
作用机制
The mechanism of action of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as polymerases and kinases.
相似化合物的比较
- 1-(2,3-Anhydro-beta-D-lyxofuranosyl)cytosine
- 1-(2,3-Anhydro-beta-D-lyxofuranosyl)thymine
Comparison: 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone is unique due to its methoxy group at the 4-position of the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.
属性
CAS 编号 |
114551-18-7 |
|---|---|
分子式 |
C10H12N2O5 |
分子量 |
240.21 g/mol |
IUPAC 名称 |
1-[(2R,4R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-4-methoxypyrimidin-2-one |
InChI |
InChI=1S/C10H12N2O5/c1-15-6-2-3-12(10(14)11-6)9-8-7(17-8)5(4-13)16-9/h2-3,5,7-9,13H,4H2,1H3/t5-,7?,8?,9-/m1/s1 |
InChI 键 |
IOJUZDPNBIAHGR-WFXDJJTDSA-N |
手性 SMILES |
COC1=NC(=O)N(C=C1)[C@H]2C3C(O3)[C@H](O2)CO |
规范 SMILES |
COC1=NC(=O)N(C=C1)C2C3C(O3)C(O2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


